molecular formula C11H14IN B8148984 N-(5-iodo-2-methylbenzyl)cyclopropanamine

N-(5-iodo-2-methylbenzyl)cyclopropanamine

Cat. No.: B8148984
M. Wt: 287.14 g/mol
InChI Key: JIBFJPQFSOWAEE-UHFFFAOYSA-N
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Description

N-(5-iodo-2-methylbenzyl)cyclopropanamine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)cyclopropanamine typically involves the iodination of a benzyl precursor followed by the introduction of the cyclopropanamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of 2-methylbenzylamine. The cyclopropanamine group can then be introduced through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)

Major Products

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: Deiodinated benzylcyclopropanamine

    Substitution: Benzyl derivatives with various functional groups

Scientific Research Applications

N-(5-iodo-2-methylbenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain proteins or enzymes, potentially altering their activity. The cyclopropanamine moiety may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodobenzyl)cyclopropanamine
  • N-(4-iodobenzyl)cyclopropanamine
  • N-(5-bromo-2-methylbenzyl)cyclopropanamine

Uniqueness

N-(5-iodo-2-methylbenzyl)cyclopropanamine is unique due to the specific positioning of the iodine atom and the methyl group on the benzyl ring. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(5-iodo-2-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBFJPQFSOWAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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